{6-Azabicyclo[3.1.1]heptan-3-yl}methanol
Description
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-azabicyclo[3.1.1]heptan-3-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-5-1-6-3-7(2-5)8-6/h5-9H,1-4H2 |
InChI Key |
MSMDEEQSTGQOPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2CC1N2)CO |
Origin of Product |
United States |
Preparation Methods
Overview of the Bicyclo[3.1.1]heptane Scaffold Synthesis
The bicyclo[3.1.1]heptane core is a saturated bicyclic hydrocarbon system that serves as a bioisostere for meta-substituted aromatic rings, offering improved pharmacokinetic properties such as solubility and metabolic stability. The azabicyclo[3.1.1]heptane derivatives incorporate a nitrogen atom into this framework, enhancing their utility in medicinal chemistry.
The general synthetic route to bicyclo[3.1.1]heptane derivatives involves the preparation of [3.1.1]propellane intermediates, followed by functionalization steps to introduce the nitrogen and hydroxymethyl groups.
Synthesis of the Bicyclo[3.1.1]heptane Core via [3.1.1]Propellane Intermediate
A robust five-step synthetic sequence has been established for the preparation of [3.1.1]propellane, a key intermediate en route to bicyclo[3.1.1]heptane derivatives:
| Step | Reaction Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Kulinkovich cyclopropanation of ethyl 4-chlorobutanoate | Ethylmagnesium bromide (EtMgBr), solvent: diethyl ether | 85 |
| 2 | Activation of cyclopropanol as mesylate | Methanesulfonyl chloride (MeSO2Cl) or ethylsulfonyl chloride (EtSO2Cl) | 95 |
| 3 | 2π-electrocyclic ring opening and allylic chloride formation | Titanium tetrachloride (TiCl4) | 86 |
| 4 | Dibromocyclopropanation to form tetrahalide precursor | Sodium hydroxide (NaOH), bromoform (CHBr3), catalytic tetra-n-butylammonium iodide (TBAI) | 84 |
| 5 | Cyclization to [3.1.1]propellane | Phenyllithium (PhLi) or methyllithium (MeLi), low temperature (-78 °C) in di-n-butyl ether | 43-61 |
This sequence is notable for its high overall yield (26-37% over five steps) and scalability, with minimal chromatographic purification required (only step 4 necessitates column chromatography). The final [3.1.1]propellane intermediate is stable under nitrogen at -20 °C for extended periods, facilitating storage and further transformations.
Representative Synthetic Procedure for {6-Azabicyclo[3.1.1]heptan-3-yl}methanol
A plausible synthetic route, inferred from related bicyclic amine preparations, would include:
Preparation of bicyclo[3.1.1]heptane intermediate via the [3.1.1]propellane route described above.
Functionalization with nitrogen : Introduction of the azabicyclic nitrogen atom by nucleophilic substitution or ring closure using amine reagents.
Hydroxymethylation : Introduction of the hydroxymethyl group at the 3-position using formaldehyde or protected hydroxymethylating agents under controlled conditions.
Purification and characterization : Isolation by column chromatography or crystallization; verification by nuclear magnetic resonance spectroscopy and mass spectrometry.
Analytical Data and Characterization
While specific analytical data for {6-Azabicyclo[3.1.1]heptan-3-yl}methanol are scarce in the literature, related bicyclic amine derivatives have been characterized by:
- Proton Nuclear Magnetic Resonance (¹H-NMR) : Signals corresponding to bicyclic protons and hydroxymethyl group.
- Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) : Characteristic resonances for bicyclic carbons and hydroxymethyl carbon.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight.
- Melting Point (m.p.) or boiling point data for solid or liquid forms.
For example, related compounds such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one have been synthesized and characterized, demonstrating the feasibility of such bicyclic amine synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Bicyclo[3.1.1]heptane core synthesis | Multi-step synthesis via [3.1.1]propellane | Ethylmagnesium bromide, TiCl4, CHBr3, PhLi | -78 °C to room temp, inert atmosphere | 26-37% overall yield over 5 steps |
| Nitrogen incorporation | Nucleophilic substitution or ring closure | Amines or protected amines | Methanol or other solvents, controlled temp | High yields reported for related systems |
| Hydroxymethylation | Formaldehyde addition or equivalent | Formaldehyde, base or acid catalysts | Mild conditions to maintain stereochemistry | Selective functionalization required |
| Purification | Chromatography or crystallization | Silica gel, pentane/ethyl acetate | Ambient to low temperature | Minimal side products, good purity |
Chemical Reactions Analysis
Types of Reactions
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .
Scientific Research Applications
{6-Azabicyclo[3.1.1]heptan-3-yl}methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including antihistamines and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of {6-Azabicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within its structure allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Positional Isomerism and Substituent Effects
- The hydrochloride salt enhances aqueous solubility (163.65 g/mol molecular weight) .
- {5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol (C₇H₁₂FNO): Fluorine at position 5 increases lipophilicity (logP ~0.1) and metabolic stability due to its electron-withdrawing nature .
Functional Group Modifications
- 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (C₆H₁₀ClNO): The hydroxymethyl group is replaced with a ketone, reducing hydrogen-bond donor capacity but enabling participation in Schiff base formation or redox reactions .
- Tert-butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate (C₁₁H₂₀N₂O₂):
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
